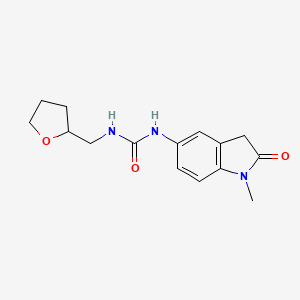

1-(1-Methyl-2-oxoindolin-5-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(1-methyl-2-oxo-3H-indol-5-yl)-3-(oxolan-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-18-13-5-4-11(7-10(13)8-14(18)19)17-15(20)16-9-12-3-2-6-21-12/h4-5,7,12H,2-3,6,8-9H2,1H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZBMFMVVRDGJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-2-oxoindolin-5-yl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves the following steps:

Formation of the Indolinone Moiety: The indolinone moiety can be synthesized through the cyclization of an appropriate precursor, such as an N-methyl anthranilic acid derivative, under acidic or basic conditions.

Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through a nucleophilic substitution reaction, where a suitable tetrahydrofuran derivative reacts with the indolinone intermediate.

Formation of the Urea Linkage: The final step involves the reaction of the indolinone-tetrahydrofuran intermediate with an isocyanate or a carbodiimide reagent to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-2-oxoindolin-5-yl)-3-((tetrahydrofuran-2-yl)methyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the indolinone or tetrahydrofuran moieties.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indolinone or tetrahydrofuran rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indolinone or tetrahydrofuran rings.

Scientific Research Applications

The compound is part of a broader class of urea derivatives known for their diverse biological activities. Research indicates that derivatives of 2-oxoindole structures, including the target compound, exhibit significant pharmacological effects, such as:

- Anticancer Activity : Compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that modifications at specific positions on the oxindole structure can enhance anti-proliferative activity against various cancer cell lines, including breast and lung cancers .

- Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to inhibit pro-inflammatory pathways, making them potential candidates for treating inflammatory diseases. The structural features of 1-(1-Methyl-2-oxoindolin-5-yl)-3-((tetrahydrofuran-2-yl)methyl)urea may contribute to its efficacy in modulating inflammatory responses .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| RTK Inhibition | Targeting VEGFR and PDGFR for cancer treatment |

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. The presence of the tetrahydrofuran moiety is particularly noteworthy as it may enhance solubility and bioavailability.

Case Study: Synthesis Methodology

A recent study detailed a synthetic route involving the reaction of 1-methyl-2-oxoindole with tetrahydrofuran derivatives under controlled conditions to yield the desired urea compound. The characterization was performed using NMR and mass spectrometry, confirming the structure and purity exceeding 95% .

Mechanism of Action

The mechanism of action of 1-(1-Methyl-2-oxoindolin-5-yl)-3-((tetrahydrofuran-2-yl)methyl)urea depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific biological context and the nature of the compound’s activity.

Comparison with Similar Compounds

Indole/Indolinone Derivatives

- 1-f6-Amino-5-methoxy-10-methyl-1,2-dihydrospiro[indole-3,4'-piperidine]-1-yl 2,2,2-trifluoroethan-1-one (): Functional Groups: Trifluoroethanone vs. urea in the target compound. Core Structure: Spiro piperidine-indole vs. planar indolinone. Conformational rigidity in the spiro system could limit binding modes relative to the target’s flexible THF-methyl chain.

Tetrahydrofuran-Containing Compounds

- (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol (): Substituents: Hydroxymethyl and purine vs. methyl and indolinone-urea. The nucleoside analogue’s polar hydroxymethyl group increases hydrophilicity, whereas the target’s methyl may enhance lipophilicity .

- Fluorinated Undecanamide (): Functional Groups: Amide vs. urea. Urea’s dual hydrogen-bond donors may improve binding affinity in certain targets compared to amides . THF Modifications: A triazolylmethyl-THF group introduces aromaticity, contrasting with the target’s simpler THF-methyl linkage.

Physicochemical Properties

Research Findings and Data Tables

Table 1: Structural Comparison of Key Analogues

Biological Activity

1-(1-Methyl-2-oxoindolin-5-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic compound belonging to the class of urea derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 287.33 g/mol. The compound features an indoline moiety, which is known for its role in various biological activities.

Anticancer Properties

Research indicates that compounds containing the urea group often exhibit anticancer properties. For instance, studies have shown that similar urea derivatives can induce apoptosis in cancer cells by activating caspases and modulating apoptotic pathways. Specific findings include:

- Induction of Apoptosis : The compound has been demonstrated to activate intrinsic apoptotic pathways in various cancer cell lines, leading to cell death.

- Inhibition of Tumor Growth : In vivo studies have shown that related compounds can significantly reduce tumor size in models of breast and lung cancer.

Antimicrobial Activity

Urea derivatives have also been evaluated for their antimicrobial properties. The compound's structure suggests potential activity against a range of pathogens:

- Broad-Spectrum Activity : Preliminary studies indicate that it may exhibit antibacterial and antifungal properties, similar to other (thio)urea compounds.

- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values as low as 0.03 μg/mL against Staphylococcus aureus, indicating potent antibacterial action.

Enzyme Inhibition

The mechanism of action for this compound may involve the inhibition of specific enzymes:

- GSK-3β Inhibition : Some derivatives have been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various signaling pathways related to cancer and neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The urea group allows for hydrogen bonding with target enzymes or receptors, potentially leading to inhibition or activation.

- Signal Transduction Modulation : By affecting key signaling pathways (e.g., NF-kB), the compound may exert anti-inflammatory effects alongside its anticancer properties.

Case Studies and Research Findings

A review of recent literature highlights several case studies involving similar compounds:

Q & A

Basic: What are the recommended synthetic routes for 1-(1-Methyl-2-oxoindolin-5-yl)-3-((tetrahydrofuran-2-yl)methyl)urea?

Methodological Answer:

A multi-step synthesis is typically employed, starting with functionalization of the indolinone core. Key steps include:

- Step 1: Coupling of 1-methyl-2-oxoindolin-5-amine with triphosgene in tetrahydrofuran (THF) at 0°C to form the isocyanate intermediate .

- Step 2: Reaction with (tetrahydrofuran-2-yl)methylamine under anhydrous conditions, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Validation: Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy: H and C NMR in deuterated DMSO to resolve indolinone and tetrahydrofuran substituents .

- Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode to verify molecular ion peaks .

- Purity Assessment:

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood during synthesis to avoid inhalation .

- Storage: Store in airtight containers at -20°C under nitrogen to prevent hydrolysis of the urea moiety .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Basic: How can preliminary biological activity be assessed?

Methodological Answer:

- In Vitro Assays:

- Positive Controls: Include known inhibitors (e.g., staurosporine) to validate assay conditions .

Advanced: How to design a robust experimental framework for studying structure-activity relationships (SAR)?

Methodological Answer:

- Split-Plot Design: Use randomized blocks with variables:

- Statistical Analysis: Apply ANOVA followed by Tukey’s post-hoc test () .

Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic Profiling:

- Mechanistic Studies:

Advanced: What methodologies assess environmental impact and degradation pathways?

Methodological Answer:

- Fate Studies:

- Ecotoxicology:

Advanced: How can computational modeling predict binding modes?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina with crystal structures of target proteins (PDB IDs).

- Validate docking poses via molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories) .

- QSAR Models:

Advanced: How to ensure reproducibility in multi-lab studies?

Methodological Answer:

- Standardized Protocols:

- Data Sharing:

Advanced: What strategies optimize stability in long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.